(5E)-3-Ethyl-5-({2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-Ethyl-5-({2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-Ethyl-5-({2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the nitrophenyl and ethyl groups. Common reagents used in these reactions include thioamides, aldehydes, and nitrophenols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-Ethyl-5-({2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-Ethyl-5-({2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-Ethyl-5-({2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The nitrophenyl group is often involved in electron transfer processes, while the thiazolidinone ring can interact with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-Ethyl-5-({2-[2-(2-chlorophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-3-Ethyl-5-({2-[2-(2-bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The unique combination of the nitrophenyl group and the thiazolidinone ring in (5E)-3-Ethyl-5-({2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20N2O5S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-22-20(24)19(30-21(22)29)13-15-12-16(23(25)26)8-9-18(15)28-11-10-27-17-7-5-4-6-14(17)2/h4-9,12-13H,3,10-11H2,1-2H3/b19-13+ |
InChI Key |
HRNUQUPMMNMUIR-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3C)SC1=S |
Origin of Product |
United States |
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